3-Bromo-4,5-difluorotoluene
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Overview
Description
3-Bromo-4,5-difluorotoluene: is an organic compound with the molecular formula C7H5BrF2 and a molecular weight of 207.02 g/mol . It is a derivative of toluene, where the methyl group is substituted with bromine and fluorine atoms at the 3rd, 4th, and 5th positions, respectively. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods to synthesize 3-Bromo-4,5-difluorotoluene is through the Suzuki–Miyaura coupling reaction. The reaction conditions are typically mild and tolerant of various functional groups.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4,5-difluorotoluene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products:
Scientific Research Applications
Chemistry:
Building Block: 3-Bromo-4,5-difluorotoluene is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine:
Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates that can lead to the development of new drugs.
Industry:
Mechanism of Action
Mechanism:
Palladium-Catalyzed Reactions: In Suzuki–Miyaura coupling, the mechanism involves oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the organoboron compound, and reductive elimination to form the final product.
Molecular Targets and Pathways:
Comparison with Similar Compounds
3,4-Difluorobenzyl bromide: Similar in structure but lacks the additional fluorine atom at the 5th position.
3,5-Difluorobenzyl bromide: Similar but has fluorine atoms at the 3rd and 5th positions instead of the 4th and 5th.
Uniqueness:
Properties
IUPAC Name |
1-bromo-2,3-difluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKOKJJCBXGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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